

# Technical Guide: Molecular Weight & Characterization of 4-Nitrophenylethylamine Hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-Nitrophenylethylamine hydrobromide
CAS No.:	69447-84-3
Cat. No.:	B1593175

[Get Quote](#)

## Executive Summary

**4-Nitrophenylethylamine hydrobromide** (CAS: 69447-84-3) is a specialized phenethylamine derivative utilized as a scaffold in the synthesis of anti-arrhythmic agents (class III) and adrenergic receptor ligands.[1] While the hydrochloride salt (CAS: 29968-78-3) is the standard commercial form, the hydrobromide (HBr) salt is often generated in situ during specific deprotection sequences (e.g., using HBr/AcOH) or selected to alter solubility profiles during crystallization.[1]

This guide provides the definitive molecular weight calculations, synthesis adaptation, and analytical validation protocols required for high-precision research.

## Part 1: Physicochemical Characterization Molecular Weight Determination[1][2]

Precision in stoichiometry is non-negotiable. Below is the breakdown of the molecular weight derived from standard atomic weights (

).

Compound Identity:

- IUPAC Name: 2-(4-Nitrophenyl)ethanamine hydrobromide[1][2][3]
- Formula:

Stoichiometric Calculation:

Component	Element	Count	Atomic Weight ( )	Subtotal ( )
Free Base	Carbon (C)	8	12.011	96.088
(	Hydrogen (H)	10	1.008	10.080
)				
Nitrogen (N)	2	14.007	28.014	
Oxygen (O)	2	15.999	31.998	
Acid	Hydrogen (H)	1	1.008	1.008
(HBr)	Bromine (Br)	1	79.904	79.904
TOTAL			247.092	

Critical Data Points for Bench Work:

Property	Value	Context
Exact Molecular Weight	247.09 g/mol	Use for molarity calculations. [1]
Monoisotopic Mass	245.99 g/mol	Use for Mass Spectrometry ([M+H] identification).[1]
Free Base MW	166.18 g/mol	Required if converting back to free amine.[1]
HBr Content	32.74%	Mass fraction of the counterion.[1]

“

*Application Note: Unlike the hydrochloride salt, the hydrobromide salt is prone to photo-oxidation.[1] Store in amber vials under argon.*

## Part 2: Synthetic Pathways & Salt Formation[1]

While the hydrochloride is commercially abundant, the hydrobromide is often synthesized de novo.[1] The most robust route for the HBr salt involves the decarboxylation of 4-nitrophenylalanine, adapted to use hydrobromic acid.[1]

### Synthesis Workflow (Graphviz)[1]



[Click to download full resolution via product page](#)

Figure 1: Thermal decarboxylation route adapted for HBr salt formation.

## Detailed Protocol

Principle: High-temperature decarboxylation avoids the use of strong reducing agents (like  $\text{LiAlH}_4$ ) that would reduce the nitro group to an aniline.[1]

Reagents:

- 4-Nitrophenylalanine (CAS: 949-99-5)[1]
- Cyclohexanol or Diphenyl ether (High boiling solvent)[1]
- Hydrobromic acid (48% aq) or HBr in Acetic Acid (33%)[1]

Step-by-Step Methodology:

- Decarboxylation: Suspend 4-nitrophenylalanine (10 mmol) in cyclohexanol (20 mL). Add a catalytic amount of acetophenone (0.1 eq) to catalyze the Schiff base intermediate mechanism.[1]
- Reflux: Heat the mixture to reflux ( $\sim 160^\circ\text{C}$ ) for 4–6 hours. Monitor  $\text{CO}_2$  evolution via a bubbler.[1]
- Isolation of Base: Cool to room temperature. Acidify with dilute HCl, extract organic impurities with ether (discard organic layer).[1] Basify the aqueous layer with NaOH (pH 12) and extract the free amine into dichloromethane (DCM).[1]
- Salt Formation (Critical Step): Dry the DCM layer over  $\text{MgSO}_4$ . [1] Filter.
  - Modification for HBr: Slowly add 33% HBr in Acetic Acid (1.1 eq) to the DCM solution at  $0^\circ\text{C}$ .
- Crystallization: The hydrobromide salt will precipitate immediately.[1] Filter and wash with cold diethyl ether to remove excess acid.[1]

“

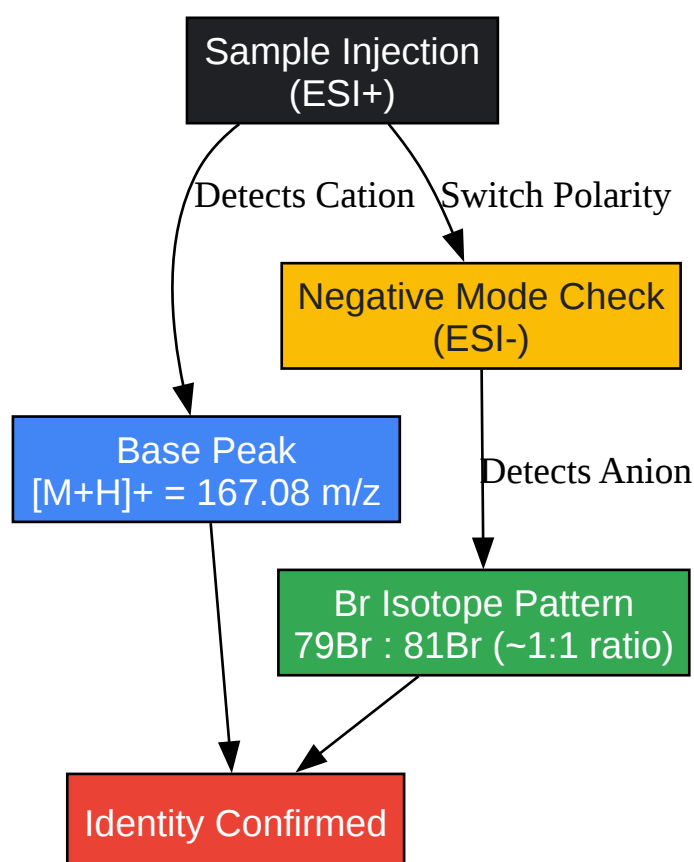
Validation Check: The melting point of the HBr salt should be distinct from the HCl salt (HCl mp:  $\sim 200^{\circ}\text{C}$  dec). Expect HBr salt mp range:  $215\text{--}220^{\circ}\text{C}$  (decomposition).[1]

## Part 3: Analytical Validation

Trust but verify. You must confirm that the counterion is indeed Bromide and that the nitro group remained intact.[1]

### Mass Spectrometry Logic

The presence of Bromine provides a unique isotopic signature in mass spectrometry that Chlorine does not.[1]



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for salt confirmation.

## Spectral Data (Expected)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 8.18 (d, 2H, Ar-H ortho to NO<sub>2</sub>) – Indicates Nitro group intact.
  - 7.55 (d, 2H, Ar-H meta to NO<sub>2</sub>).<sup>[1]</sup>
  - 8.0–8.2 (br s, 3H, -NH<sub>3</sub><sup>+</sup>) – Broadening indicates HBr salt formation.
  - 3.1–3.2 (m, 2H, -CH<sub>2</sub>-N).<sup>[1]</sup>
  - 3.0 (t, 2H, Ar-CH<sub>2</sub>-).<sup>[1]</sup>
- Elemental Analysis (Calculated for C<sub>8</sub>H<sub>11</sub>BrN<sub>2</sub>O<sub>2</sub>):
  - C: 38.89%
  - H: 4.49%<sup>[1]</sup>
  - N: 11.34%
  - Br: 32.34%

## Part 4: References

- National Center for Biotechnology Information. (2023).<sup>[1]</sup> PubChem Compound Summary for CID 95153, 4-Nitrophenethylamine. Retrieved from [\[Link\]](#)<sup>[1]</sup>
- Abell, A. D., et al. (2006).<sup>[1]</sup> A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Synthetic Communications. (Adapting decarboxylation protocol). Retrieved from [\[Link\]](#)<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-Nitrophenethylamine | C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> | CID 95153 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 4-Nitrophenylethylamine hydrobromide | 69447-84-3 [[amp.chemicalbook.com](https://amp.chemicalbook.com)]
- 3. [parchem.com](https://parchem.com) [[parchem.com](https://parchem.com)]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight & Characterization of 4-Nitrophenylethylamine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593175/docs#technical-guide-molecular-weight-characterization-of-4-nitrophenylethylamine-hydrobromide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check